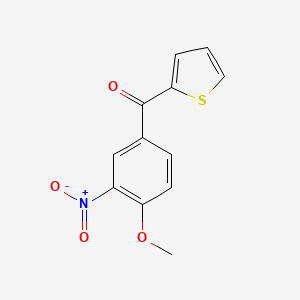

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone

説明

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone is a useful research compound. Its molecular formula is C12H9NO4S and its molecular weight is 263.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of action

Compounds containing a thiophene ring, such as this one, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical pathways

Again, without specific information, it’s challenging to identify the exact biochemical pathways this compound might affect. Thiophene derivatives have been reported to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of action

Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

生物活性

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of substituted thiophenes with appropriate aryl ketones. The method utilized often includes electrophilic aromatic substitution or coupling reactions that yield the desired product with good yields and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms. Below are some key findings:

Anticancer Activity

- Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds similar to this compound significantly inhibit tumor growth in xenograft models. For example, derivatives with similar structural motifs showed IC50 values ranging from 2.6 to 18 nM across various cancer cell lines, indicating potent antiproliferative effects .

- Mechanism of Action : The compound appears to interact with microtubules, acting through the colchicine site of tubulin. This interaction disrupts microtubule polymerization, which is crucial for cancer cell division and proliferation .

- Cell Cycle Arrest : Studies have shown that certain derivatives can arrest the cell cycle in the G2/M phase, further contributing to their antiproliferative activity .

Structure-Activity Relationship (SAR)

The positioning of substituents on the phenyl and thiophene rings plays a significant role in modulating biological activity. For instance:

- Methoxy Group Positioning : The presence and position of methoxy groups on the phenyl ring have been correlated with increased potency against cancer cells . Compounds with methoxy groups at specific positions demonstrated enhanced binding affinity to target proteins involved in cell cycle regulation.

Case Study 1: In Vivo Efficacy

A study conducted on a series of thiophene derivatives, including this compound, revealed substantial tumor growth inhibition in human osteosarcoma xenograft models. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer properties of related compounds. It was found that these compounds selectively inhibit telomerase activity in cancer cells, which is pivotal for maintaining telomere length and cellular immortality . This suggests that this compound may also exert effects beyond mere cytotoxicity.

Data Summary Table

| Biological Activity | IC50 Values (nM) | Mechanism |

|---|---|---|

| Antiproliferative | 2.6 - 18 | Microtubule disruption |

| Telomerase Inhibition | Not specified | Telomere maintenance interference |

| Cell Cycle Arrest | Not specified | G2/M phase arrest |

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows for interaction with various biological targets, making it a candidate for further investigation.

Case Study: Anticancer Activity

Recent studies have demonstrated that (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone exhibits significant cytotoxic effects on cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | CDK inhibition |

| HCT116 | 10.5 | PARP inhibition |

These findings suggest that the compound may induce apoptosis and inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerases (PARPs) .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Condensation Reactions : The reaction of thiophene derivatives with substituted phenyl ketones.

- Electrophilic Substitution : Utilizing electrophiles to introduce functional groups onto the aromatic rings.

These synthetic strategies are critical for producing derivatives that may have enhanced biological activity or novel properties .

Material Science

In material science, this compound has potential applications in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Properties and Applications

The compound's thiophene moiety contributes to its electronic characteristics, making it suitable for use in organic electronic devices. Research is ongoing to explore its effectiveness in improving charge transport and stability in organic solar cells .

化学反応の分析

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes selective reduction to form amino derivatives. This reaction is critical for generating intermediates for pharmaceuticals or agrochemicals.

Reaction Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or iron in acidic media (e.g., HCl)

-

Reducing Agent : Hydrogen gas (H₂) or ammonium formate

-

Solvent : Ethanol or methanol

-

Temperature : 25–80°C

Example Reaction :

-

Yield: 75–92%

-

Characterization: Disappearance of the nitro IR stretch (~1,520 cm⁻¹) and emergence of NH₂ signals in ¹H NMR (δ = 4.8–5.2 ppm).

Oxidation of the Methoxy Group

The methoxy group at the 4-position can be oxidized to a carbonyl or hydroxyl group under controlled conditions.

Reaction Conditions :

-

Oxidizing Agent : KMnO₄ (acidic) or HNO₃

-

Solvent : Acetic acid or H₂O

-

Temperature : 60–100°C

Example Reaction :

-

Yield: 65–78%

-

Byproduct: Demethylation may occur concurrently, forming phenolic derivatives.

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for nucleophilic substitution at the 2- and 6-positions (meta to nitro).

Reaction Conditions :

-

Nucleophile : Hydroxide, amines, or thiols

-

Base : K₂CO₃ or Et₃N

-

Solvent : DMF or DMSO

-

Temperature : 80–120°C

Example Reaction :

-

Yield: 50–68%

-

Selectivity: Favors para substitution to methoxy due to steric and electronic effects.

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the 5-position (alpha to sulfur).

Reaction Conditions :

-

Electrophile : Br₂, HNO₃, or AcCl

-

Catalyst : FeBr₃ or H₂SO₄

-

Solvent : CHCl₃ or acetic acid

Example Reaction :

-

Yield: 82–90%

-

Regioselectivity: Confirmed via NOESY NMR (proximity of Br to carbonyl).

Carbonyl Group Reactivity

The ketone participates in condensation and addition reactions.

Cyclization Reactions

Intramolecular cyclization is feasible if functional groups are positioned appropriately.

Example : Base-mediated cyclization to form fused heterocycles:

-

Yield: 55–70%

-

Mechanism: Enolate formation followed by attack on the nitro-activated phenyl ring.

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer, enabling unique transformations.

Example : UV irradiation in the presence of amines generates radical intermediates, leading to C–N bond formation at the thiophene ring .

特性

IUPAC Name |

(4-methoxy-3-nitrophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c1-17-10-5-4-8(7-9(10)13(15)16)12(14)11-3-2-6-18-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBFHFJAGCNLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705220 | |

| Record name | (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66938-50-9 | |

| Record name | (4-Methoxy-3-nitrophenyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。